molecular formula C14H9N3O3 B4729575 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4729575
M. Wt: 267.24 g/mol
InChI Key: NNGYHIRLHINGGU-UHFFFAOYSA-N
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Description

3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments, including its high selectivity and specificity for certain enzymes and pathways, its fluorescent properties, and its potential as a building block for the synthesis of novel materials. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, including the development of more efficient and scalable synthesis methods, the investigation of its potential as an anticancer agent in clinical trials, and the exploration of its potential applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Scientific Research Applications

3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)13-16-14(20-17-13)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYHIRLHINGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to method C using benzo[d][1,3]dioxole-5-carboxylic acid (Aldrich) and N′-hydroxynicotinimidamide (Tyger). 1H NMR (300 MHz, DMSO-d6) δ 6.22 (s, 2 H), 7.20 (d, J=8.1 Hz, 1 H), 7.61-7.69 (m, 2 H), 7.81 (dd, J=8.1, 1.7 Hz, 1 H), 8.42 (dt, J=8.2, 1.9, 1.7 Hz, 1 H), 8.81 (dd, J=4.7, 1.7 Hz, 1 H), 9.24 (dd, J=2.2, 0.8 Hz, 1 H) ppm; MS (DCI/NH3) m/z 268 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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